Potent and Selective Antiviral Activity Against Hepatitis C Virus (HCV)
Chlorcyclizine Hydrochloride (CCZ) demonstrates potent and selective anti-HCV activity that is absent in its close structural analogs. In cell-based assays, CCZ inhibited HCV infection with an EC50 of 44 nM. In contrast, the structurally related piperazine antihistamines cyclizine, hydroxyzine, and meclizine were tested and found to be inactive against HCV at concentrations up to 10 µM [1]. Furthermore, CCZ exhibited specificity for HCV, showing no activity against 13 other viruses, including hepatitis B virus [1].
| Evidence Dimension | Anti-HCV Potency (EC50) and Specificity |
|---|---|
| Target Compound Data | 44 nM (active) |
| Comparator Or Baseline | Cyclizine, Hydroxyzine, Meclizine: Inactive at up to 10 µM |
| Quantified Difference | >227-fold difference (Target active at 44 nM vs. comparators inactive at 10,000 nM) |
| Conditions | HCVcc (cell culture-derived HCV) infection of Huh7.5.1 human hepatoma cells |
Why This Matters
This establishes CCZ as the only compound among its immediate piperazine analogs with robust anti-HCV activity, making it an essential reference standard for entry-targeting antiviral research.
- [1] He S, Xiao J, Dulcey AE, et al. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Sci Transl Med. 2015;7(282):282ra49. View Source
